2,2,4,4-Tetramethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile
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Overview
Description
2,2,4,4-Tetramethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with multiple methyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor in the presence of a strong base, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize by-products. The use of catalysts and automated reaction monitoring systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,2,4,4-Tetramethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to form specific interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions. The exact pathways and targets depend on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar tetramethyl substitution pattern but different ring structure and functional groups.
2,2,4,4-Tetramethyl-3-pentanone: Another tetramethyl-substituted compound with a ketone functional group.
The uniqueness of this compound lies in its specific combination of a pyrrole ring, multiple methyl groups, and a nitrile group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
61856-87-9 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium-5-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c1-8(2)6-9(3,4)11(12)7(8)5-10/h6H2,1-4H3 |
InChI Key |
DLPFJAFLPMZBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC([N+](=C1C#N)[O-])(C)C)C |
Origin of Product |
United States |
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